An In-depth Technical Guide to 5-Aminopyrimidine-2-carboxylic Acid (CAS 56621-98-8)
An In-depth Technical Guide to 5-Aminopyrimidine-2-carboxylic Acid (CAS 56621-98-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-Aminopyrimidine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing amino, carboxylic acid, and pyrimidine moieties, offers a versatile scaffold for synthesizing a diverse array of complex molecules. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery as a precursor to kinase inhibitors. Detailed spectral analysis and safety protocols are also presented to ensure its effective and safe utilization in the laboratory.
Core Molecular Attributes & Physicochemical Properties
5-Aminopyrimidine-2-carboxylic acid (5A-P2C) is a stable, solid organic compound. Its structure, featuring a pyrimidine ring substituted with an amino group at the 5-position and a carboxylic acid at the 2-position, is fundamental to its chemical behavior and utility.
Molecular Structure:
Caption: 2D structure of 5-Aminopyrimidine-2-carboxylic acid.
The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 56621-98-8 | [1][2][3] |
| Molecular Formula | C₅H₅N₃O₂ | [2][3][4] |
| Molecular Weight | 139.11 g/mol | [2][3][4] |
| Melting Point | 270-274 °C (decomposes) | [4] |
| Boiling Point (Predicted) | 484.8 ± 37.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.533 g/cm³ | [5] |
| Flash Point (Predicted) | 247 °C | [5] |
| pKa (Predicted) | Acidic: 2.5, Basic: 1.5 | - |
| XLogP3-AA | -0.6 | [3] |
| InChI Key | GFQGXKOUBNWXJA-UHFFFAOYSA-N | [2][3][6] |
| SMILES | C1=C(C=NC(=N1)C(=O)O)N | [3][6] |
Synthesis and Purification
While several synthetic routes to pyrimidine carboxylic acids exist, the specific synthesis of 5A-P2C is not extensively detailed in publicly available literature. However, general methodologies for analogous structures can be adapted. A common strategy involves the cyclocondensation of a three-carbon component with an amidine derivative.[7][8]
Conceptual Synthetic Workflow:
Caption: Generalized synthetic pathway for pyrimidine carboxylic acids.
Experimental Protocol: Purification by Recrystallization
The causality behind choosing a specific solvent system for recrystallization lies in the solubility profile of 5A-P2C: it should be sparingly soluble at room temperature and highly soluble at elevated temperatures. A mixed solvent system, such as Dimethylformamide (DMF)/water or ethanol/water, is often effective.
-
Dissolution: Dissolve the crude 5A-P2C solid in a minimal amount of hot DMF or ethanol. The goal is to create a saturated solution at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is critical to prevent premature crystallization and ensure high purity.
-
Crystallization: Slowly add hot water to the hot filtrate until the solution becomes slightly turbid (the cloud point). The addition of the anti-solvent (water) reduces the solubility of the compound.
-
Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Slow cooling is paramount for the growth of larger, purer crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water or a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to yield the purified 5-Aminopyrimidine-2-carboxylic acid.
This self-validating protocol ensures purity, which can be confirmed by melting point analysis and spectroscopic methods.
Spectroscopic Profile
Spectroscopic data is crucial for structure elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two non-equivalent pyrimidine ring protons and the amine protons.[6] The carboxylic acid proton may be broad or exchange with the solvent (e.g., DMSO-d₆).
-
Predicted Chemical Shifts (in DMSO-d₆):
-
Pyrimidine C-H protons: ~8.0-9.0 ppm (singlets).
-
-NH₂ protons: ~5.0-7.0 ppm (broad singlet).
-
-COOH proton: >12.0 ppm (very broad singlet).
-
-
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[6]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~3400-3200 (two bands) | N-H stretch | Primary Amine (-NH₂) |
| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |
| ~1640 | N-H bend | Primary Amine (-NH₂) |
| ~1600-1450 | C=N and C=C stretches | Aromatic (Pyrimidine) Ring |
| 1320-1210 | C-O stretch | Carboxylic Acid |
The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer.[11]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.[6]
-
Expected Molecular Ion (M⁺): m/z = 139.04.
-
Key Fragmentation Pathways:
Chemical Reactivity and Applications
The trifunctional nature of 5A-P2C dictates its reactivity. The amino group can act as a nucleophile, the carboxylic acid can undergo esterification or amidation, and the pyrimidine ring can participate in various coupling reactions.
Reactivity Overview:
Caption: Key reaction pathways for 5-Aminopyrimidine-2-carboxylic acid.
Core Application in Drug Discovery: Kinase Inhibitors
A primary application of 5A-P2C is as a reagent in the synthesis of kinase inhibitors.[4][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[8]
Example Application: Synthesis of CDK7 Inhibitors
5-Aminopyrimidine-2-carboxylic acid is a documented starting material for synthesizing Cyclin-Dependent Kinase 7 (CDK7) inhibitors.[4][13] The general workflow involves coupling the carboxylic acid moiety with another amine-containing fragment, while the amino group can be further functionalized.
Workflow: From Building Block to Inhibitor
Caption: Synthetic workflow for kinase inhibitors using 5A-P2C.
The choice of coupling agent (e.g., HATU, EDC) is critical for efficient amide bond formation, minimizing side reactions and racemization if chiral amines are used. The protection/deprotection strategy for the 5-amino group allows for selective and controlled synthesis of the target molecule.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the compound's integrity.
Hazard Identification: [2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling Protocol:
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Spill Management: In case of a spill, collect the solid material carefully, avoiding dust generation, and place it in a sealed container for proper disposal.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from strong oxidizing agents.[14]
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Pyrimidine-2-carboxylic acid . SpectraBase. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . Scientific & Academic Publishing. [Link]
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2-Aminopyrimidine-5-carboxylic acid, 97% . Otto Chemie Pvt. Ltd. [Link]
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Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids . YouTube. [Link]
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Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents . PubMed Central. [Link]
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